2,3-Dimethylpent-2-enoic acid
CAS No.: 122630-51-7
Cat. No.: VC15733741
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122630-51-7 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (E)-2,3-dimethylpent-2-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5+ |
| Standard InChI Key | URRYFCLLPGIYQS-AATRIKPKSA-N |
| Isomeric SMILES | CC/C(=C(\C)/C(=O)O)/C |
| Canonical SMILES | CCC(=C(C)C(=O)O)C |
Introduction
Chemical Structure and Isomerism
Molecular Architecture
2,3-Dimethylpent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated system between the double bond (C2–C3) and the carboxylic acid group at C1. The methyl substituents at C2 and C3 introduce steric effects that influence the compound’s reactivity and isomer stability. The IUPAC name for this compound is derived from its pentene chain, with the carboxylic acid group at position 1 and methyl groups at positions 2 and 3.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 122630-51-7 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 2,3-Dimethylpent-2-enoic acid |
| SMILES | CC(C)=C(C)C(=O)O |
Stereoisomerism
The compound exhibits geometric isomerism due to the restricted rotation around the C2–C3 double bond. The (E)-isomer (trans configuration) and (Z)-isomer (cis configuration) differ in the spatial arrangement of the methyl groups relative to the carboxylic acid moiety. Computational studies suggest that the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the methyl groups and the carboxylic acid.
Synthesis and Production
Laboratory-Scale Synthesis
A validated protocol for synthesizing (Z)-2,3-dimethylpent-2-enoic acid involves the hydrolysis of ethyl (Z)-2-methyl-3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate. This reaction proceeds via a two-step mechanism:
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Sulfonation: Introduction of the trifluoromethanesulfonyl group at C3 activates the substrate for nucleophilic attack.
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Hydrolysis: Basic aqueous conditions cleave the ester bond, yielding the carboxylic acid.
Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence the stereochemical outcome. For instance, polar aprotic solvents like dimethylformamide (DMF) favor retention of configuration during hydrolysis.
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to enhance reaction efficiency and product purity. Key steps include:
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Catalytic Carboxylation: Transition metal catalysts (e.g., Cp₂TiCl₂) facilitate the addition of CO₂ to alkynes, forming α,β-unsaturated acids with high regio- and stereoselectivity.
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Purification: Distillation under reduced pressure (100–150 mbar) removes low-boiling-point byproducts, while crystallization from ethanol-water mixtures achieves ≥99% purity.
Table 2: Optimized Industrial Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Pressure (CO₂) | 3–5 atm |
| Catalyst Loading | 2–5 mol% Cp₂TiCl₂ |
| Yield | 70–85% |
Physical and Chemical Properties
Physicochemical Characteristics
Although limited experimental data are available, theoretical calculations predict the following properties:
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Density: ~1.12 g/cm³ (estimated via group contribution methods).
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Boiling Point: 240–260°C (extrapolated from homologous compounds).
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Solubility: Miscible with polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water (0.5–1.0 g/L at 25°C).
Reactivity Profile
The α,β-unsaturated system confers electrophilic character to the double bond, enabling reactions such as:
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Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted derivatives.
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Diels-Alder Reactions: The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2,3-dimethylpentanoic acid.
Applications in Research and Industry
Organic Synthesis
2,3-Dimethylpent-2-enoic acid serves as a precursor for:
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Polymer Additives: Incorporation into acrylic copolymers enhances thermal stability and UV resistance.
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Chiral Auxiliaries: The stereogenic center at C3 facilitates asymmetric synthesis of pharmaceuticals.
Biological Studies
In enzymology, this compound models substrate specificity in carboxylase enzymes. Recent studies demonstrate its inhibition of fatty acid synthase (FASN), a target in cancer therapeutics.
Industrial Uses
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Flavor and Fragrance Industry: Methyl esters of the acid contribute fruity notes to perfumes and food additives.
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Specialty Chemicals: Functionalization with epoxy groups produces cross-linking agents for epoxy resins.
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